molecular formula C19H18N2 B012412 Tritylhydrazine CAS No. 104933-75-7

Tritylhydrazine

Cat. No.: B012412
CAS No.: 104933-75-7
M. Wt: 274.4 g/mol
InChI Key: XUECSRVFRKTFKJ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Tritylhydrazine, also known as N-tritylhydrazine, is primarily used in the synthesis of partially protected peptide hydrazides . The primary targets of this compound are the polymeric tritylchlorides, which it reacts with to form polymer-bound N-tritylhydrazines . These compounds are then used in the solid phase synthesis of partially protected peptide hydrazides .

Mode of Action

This compound interacts with its targets, the polymeric tritylchlorides, through a chemical reaction . This reaction results in the formation of polymer-bound N-tritylhydrazines . These compounds are then used in the solid phase synthesis of partially protected peptide hydrazides .

Biochemical Pathways

It is known that this compound plays a crucial role in the synthesis of partially protected peptide hydrazides . This suggests that this compound may affect the biochemical pathways related to peptide synthesis.

Pharmacokinetics

It is known that this compound is used in the solid phase synthesis of partially protected peptide hydrazides , suggesting that it may have properties that allow it to be effectively used in this process.

Result of Action

The primary result of this compound’s action is the formation of polymer-bound N-tritylhydrazines . These compounds are then used in the solid phase synthesis of partially protected peptide hydrazides . The peptide hydrazides synthesized can be quantitatively split off from the resins by mild acidic treatment, while the benzyl- and tert-butyl protecting groups remain unaffected .

Action Environment

The action of this compound is influenced by the conditions under which the chemical reactions it is involved in take place. For example, the reaction of this compound with polymeric tritylchlorides to form polymer-bound N-tritylhydrazines is carried out under specific conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tritylhydrazine can be synthesized through the reaction of trityl chloride with hydrazine hydrate. The reaction typically involves the following steps:

  • Dissolve trityl chloride in an appropriate solvent such as dichloromethane.
  • Add hydrazine hydrate to the solution under controlled temperature conditions.
  • Stir the reaction mixture for a specified period to ensure complete reaction.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of polymer-bound tritylchlorides. This method allows for the efficient synthesis of this compound on a larger scale. The polymer-bound tritylchlorides react with hydrazine to form polymer-bound tritylhydrazines, which can then be cleaved to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: Tritylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Tritylhydrazine is unique due to its ability to form stable trityl radicals, which are valuable intermediates in organic synthesis.

Biological Activity

Tritylhydrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various research contexts.

Chemical Structure and Synthesis

This compound (C₁₈H₁₈N₂) is characterized by a trityl (triphenylmethyl) group attached to a hydrazine moiety. The synthesis of this compound often involves the reaction of hydrazine derivatives with trityl chloride in the presence of a base.

Synthesis Example:

  • A typical synthesis might involve dissolving this compound hydrochloride in THF, followed by the addition of triethylamine and ε-caprolactone to yield various derivatives .

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its structural properties:

  • Antioxidant Activity :
    • This compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer .
  • Anticancer Properties :
    • Research indicates that this compound derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways that control cell proliferation and survival .
  • Neuroprotective Effects :
    • Studies have suggested that this compound may protect neurons from damage caused by neurotoxic agents, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry reported that specific this compound derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compounds induced apoptosis via the intrinsic pathway, as evidenced by increased caspase-3 activity and PARP cleavage .
  • Neuroprotective Study :
    In another study, researchers explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Treatment with this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function compared to control groups .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Mechanism Reference
AntioxidantScavenges free radicalsReduces oxidative stress
AnticancerInduces apoptosis in cancer cellsModulates cell signaling pathways
NeuroprotectiveProtects neurons from neurotoxicityReduces amyloid-beta accumulation

Properties

IUPAC Name

tritylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,21H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUECSRVFRKTFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using polymer-bound trityl-hydrazine in peptide synthesis?

A1: The research focuses on the development of a method to prepare polymer-bound trityl-hydrazines [, ]. This approach is particularly useful in solid-phase peptide synthesis. By attaching the trityl-hydrazine to a solid support, the synthesis of partially protected peptide hydrazides can be achieved. This facilitates easier purification as the desired product remains bound to the solid support, allowing for the removal of excess reagents and byproducts through simple washing steps [].

Q2: Can you elaborate on the applications of trityl-hydrazine in peptide synthesis?

A2: Trityl-hydrazine is primarily used as a protecting group for the C-terminus of amino acids during peptide synthesis []. This protection strategy is particularly useful when preparing peptide hydrazides, which serve as valuable intermediates in the synthesis of more complex peptides or peptide conjugates.

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